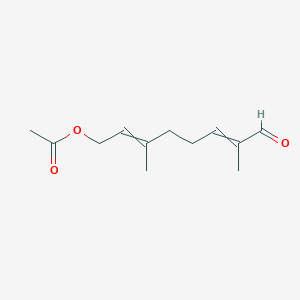
BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY is a bipyridine derivative that has garnered significant interest in the field of coordination chemistry. Bipyridine compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a wide range of applications, including catalysis, materials science, and medicinal chemistry .
Mechanism of Action
Target of Action
BIS-(BIPYRIDIN)-4/‘-METHYL-4-CARBOXYBIPY, hereafter referred to as the compound, is a complex molecule that can interact with various targetsSimilar compounds, such as lambda-bis (2,2’-bipyridine)imidazole ruthenium (ii), have been found to interact with proteins like azurin .
Mode of Action
It’s known that bipyridine compounds strongly coordinate with metal centers, which can influence their interaction with targets . This coordination can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Bipyridine compounds are known to be involved in various applications, including as ligands in transition-metal catalysis, photosensitizers, and in supramolecular structures . These applications suggest that the compound could influence a range of biochemical pathways, depending on the context of its use.
Result of Action
Similar compounds, such as ruthenium polypyridine complexes, have shown antimicrobial activities against staphylococcus aureus, suggesting potential biological effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the strong coordination of bipyridine compounds with metal centers can decrease catalytic activity and yield in certain reaction systems . Additionally, the structure and stability of the compound can be influenced by the presence of other molecules in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives typically involves the coupling of pyridine derivatives in the presence of a catalyst. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses an organotin compound and a halopyridine, catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine, catalyzed by palladium.
Ullmann Coupling: This method involves the coupling of two halopyridines in the presence of copper.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Bipyridine derivatives undergo various types of chemical reactions, including:
Oxidation: Bipyridine compounds can be oxidized to form N-oxides.
Reduction: Reduction of bipyridine derivatives can lead to the formation of dihydrobipyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydrobipyridines .
Scientific Research Applications
Bipyridine derivatives, including BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY, have numerous scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong coordination with metal ions.
4,4’-Bipyridine: Another common bipyridine derivative with similar coordination properties.
6,6’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with additional methyl groups that can influence its coordination behavior.
Uniqueness
BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY is unique due to the presence of both a methyl and a carboxyl group on the bipyridine rings.
Properties
CAS No. |
136724-73-7 |
|---|---|
Molecular Formula |
C16H13N3O4.2C10H8N2.Ru |
Molecular Weight |
724.74 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)
![3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1148214.png)





